molecular formula C8H12O2 B13932367 Methyl 3-ethylcyclobutene-1-carboxylate

Methyl 3-ethylcyclobutene-1-carboxylate

Cat. No.: B13932367
M. Wt: 140.18 g/mol
InChI Key: AKESCXHQZRTJHV-UHFFFAOYSA-N
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Description

Methyl 3-ethylcyclobutene-1-carboxylate is a cyclobutene derivative featuring a strained four-membered ring with an ethyl substituent at the 3-position and a methyl ester group at the 1-position. Its unique structure confers distinct reactivity and physicochemical properties, making it a compound of interest in organic synthesis and materials science. Cyclobutene esters are often studied for their ring-strain-driven reactivity, which enables participation in [2+2] cycloadditions and other ring-opening transformations.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 3-ethylcyclobutene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-3-6-4-7(5-6)8(9)10-2/h4,6H,3,5H2,1-2H3

InChI Key

AKESCXHQZRTJHV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethylcyclobutene-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of ethyl-substituted alkenes with appropriate reagents can lead to the formation of the cyclobutene ring. The esterification of the resulting cyclobutene derivative with methanol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylcyclobutene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-ethylcyclobutene-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-ethylcyclobutene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclobutene Carboxylates

  • Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (): Structural Differences: The 3-position substituent is a dimethyl group instead of ethyl. Reactivity: Dimethyl substitution may stabilize the ring against thermal decomposition but could limit accessibility for certain reactions (e.g., electrophilic additions). Applications: Similar to the ethyl variant, it is used in studies of strained-ring systems but with distinct regioselectivity in reactions due to substituent effects.

Larger Cyclic Esters

  • Sandaracopimaric Acid Methyl Ester (): Structural Differences: A diterpene methyl ester with a fused tricyclic framework, contrasting sharply with the monocyclic cyclobutene system. Physicochemical Properties: Higher molecular weight (C₂₀H₃₀O₂ vs. C₈H₁₂O₂ for the cyclobutene ester) and lower volatility due to increased hydrophobicity. Biological Relevance: Found in plant resins, it exhibits antimicrobial properties, whereas cyclobutene esters are primarily synthetic intermediates.
  • Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride (): Functional Groups: Incorporates an amino group, enabling hydrogen bonding and salt formation (e.g., hydrochloride). Applications: Used in pharmaceutical synthesis (e.g., as a building block for kinase inhibitors), unlike the purely hydrocarbon-substituted ethylcyclobutene ester.

Linear and Acyclic Methyl Esters

  • Thermal Stability: Higher stability due to the absence of ring strain but lower reactivity in cycloadditions. Industrial Use: Common in biodiesel production, contrasting with the cyclobutene ester’s niche in synthetic chemistry.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Boiling Point (°C, est.)
Methyl 3-ethylcyclobutene-1-carboxylate C₈H₁₂O₂ 140.18 Ethyl, methyl ester 4 ~150–160 (est.)
Methyl 3,3-dimethylcyclobutene-1-carboxylate C₈H₁₂O₂ 140.18 Dimethyl, methyl ester 4 ~160–170 (est.)
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 Tricyclic diterpene N/A >300
trans-13-Octadecenoic Acid Methyl Ester C₁₉H₃₆O₂ 296.49 Unsaturated C18 chain N/A ~310–320

Table 2: Reactivity Comparison

Compound Type Ring Strain Preferred Reactions Example Reaction Partners
Cyclobutene esters (e.g., Methyl 3-ethyl) High [2+2] Cycloadditions, ring-opening Alkenes, dienophiles
Diterpene esters (e.g., Sandaracopimaric) None Ester hydrolysis, oxidation Acids, peroxides
Linear fatty acid esters None Transesterification, hydrogenation Methanol, H₂

Analytical Characterization Insights

  • NMR and FTIR : Cyclobutene esters like this compound exhibit distinct ¹H NMR signals for the strained olefinic protons (δ ~5.5–6.5 ppm) and ester carbonyl IR stretches (~1720 cm⁻¹), as seen in analogous methyl esters ().

  • Chromatography : Gas chromatography (GC) traces for cyclic esters (e.g., ) show retention times influenced by ring size and substituent bulk, with cyclobutene derivatives eluting earlier than larger-ring analogs.

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